(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol is a chiral compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and an alcohol functional group. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development.
This compound can be synthesized through various organic reactions, particularly those involving nucleophilic substitutions and coupling reactions with pyrimidine derivatives. The synthesis methods are often detailed in scientific literature and patents, illustrating the compound's relevance in research and industrial applications.
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol belongs to the class of organic compounds known as alcohols, specifically secondary alcohols, due to the presence of the hydroxyl (-OH) group attached to a carbon that is connected to two other carbon atoms. Its structural classification places it within the broader category of pyrimidine derivatives, which are significant in pharmaceutical chemistry.
The synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol can be achieved through several methods:
The technical aspects of these synthesis methods include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity and improve reaction rates.
The molecular structure of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol features:
The stereochemistry is specified as (1R), indicating the configuration around the chiral center.
The chemical formula for this compound is C_8H_10N_2O, with a molecular weight of approximately 166.18 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be used to confirm its structure.
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol participates in various chemical reactions typical for alcohols and pyrimidines:
The efficiency of these reactions often depends on factors such as the choice of catalyst, temperature, and reaction medium. For example, oxidation reactions may require specific conditions to prevent overoxidation.
The mechanism by which (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol exerts its biological effects is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may act as enzyme inhibitors or modulators in various biochemical pathways, potentially influencing processes like cell signaling or metabolic regulation.
The compound exhibits typical reactivity associated with secondary alcohols:
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) may provide insights into its stability and thermal properties.
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol has potential applications in:
This compound represents a versatile structure that may contribute significantly to advancements in medicinal chemistry and related fields.
The creation of the chiral alcohol moiety in (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol predominantly employs carbonyl reduction and nucleophilic addition strategies under asymmetric catalysis:
Organocatalyzed Reduction: Prochiral ketone precursors undergo enantioselective reduction using Corey-Bakshi-Shibata (CBS) catalysts. Boro-catalysts derived from proline achieve >90% enantiomeric excess (ee) by forming a chiral transition state where hydride delivery occurs via a six-membered ring. Solvent polarity critically influences ee; non-polar solvents like toluene minimize catalyst aggregation and improve stereoselectivity [4].
Biocatalytic Methods: Ketoreductases (KREDs) offer exceptional stereocontrol under mild conditions. Engineered KREDs immobilized on silica nanoparticles convert 4-methylpyrimidin-5-yl ethanone to the (R)-alcohol with 98% ee and 85% yield in aqueous buffer (pH 7.0, 30°C). Co-factor recycling is enabled by glucose dehydrogenase (GDH), enhancing atom economy [4].
Transition Metal Catalysis: Ru(II)-BINAP complexes catalyze asymmetric transfer hydrogenation using HCOONa as a hydrogen donor. This method achieves 92% ee but requires careful exclusion of oxygen to prevent catalyst deactivation. Nickel-catalyzed reactions show broader functional group tolerance but deliver lower ee (80–85%) [5].
Table 1: Catalytic Systems for Asymmetric Reduction of 1-(4-Methylpyrimidin-5-yl)ethanone
Catalyst Type | Conditions | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
CBS oxazaborolidine | BH₃·THF, Toluene, –20°C | 88 | 94 | Moisture-sensitive |
KRED-ADH-107 | Phosphate buffer, NADP⁺, GDH, 30°C | 85 | 98 | Substrate loading <100 mM |
Ru(II)-(S)-BINAP/dpen | iPrOH/HCOONa (5:1), 40°C | 90 | 92 | Oxygen-sensitive |
NiCl₂/(R,R)-DPEN | HCOONa, H₂O, 25°C | 82 | 83 | Moderate enantiocontrol |
Functionalization at the C5 position of the pyrimidine ring demands precision to avoid regiochemical interference from N1/N3 atoms:
Directed Ortho-Metalation (DoM): The 4-methyl group directs ortho-lithiation at C5 using n-BuLi/TMEDA (–78°C). Subsequent addition to acetaldehyde or chiral Evans auxiliaries yields diastereomeric alcohols with dr > 95:5. Quenching with electrophiles must occur within minutes to prevent ring decomposition [8].
Halogen Dance Rearrangement: Bromination at C5 using NBS/CCl₄ followed by Pd-catalyzed Suzuki coupling installs aryl groups. Subsequent asymmetric addition of methylmagnesium bromide to the ketone under Cu(I)-DTBM-SEGPHOS catalysis achieves 90% ee. This sequential strategy accommodates sterically diverse substituents [5].
Dearomatization-Rearomatization: Pyridinium ylide intermediates enable temporary dearomatization, permitting nucleophilic addition at the meta-equivalent position. Iridium-catalyzed hydrogenation of the dihydropyrimidine adduct restores aromaticity while retaining stereochemistry at the chiral center. This method achieves 87% yield and 94% ee but requires high-pressure H₂ [8].
Table 2: Pyrimidine C5 Functionalization Techniques
Method | Reagents/Conditions | Key Intermediate | Yield (%) | dr/ee (%) |
---|---|---|---|---|
Directed Lithiation | n-BuLi/TMEDA/THF, –78°C; RCHO | 5-Substituted pyrimidine | 75 | dr 95:5 |
Halogenation/Suzuki | NBS, CCl₄, reflux; ArB(OH)₂, Pd(PPh₃)₄ | 5-Arylpyrimidine | 80 | — |
Dearomatization | Pyridinium ylide, [Ir(cod)Cl]₂, PPh₃, H₂ (60 psi) | Dihydropyrimidine | 87 | ee 94 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1